2-Chloro-5-fluoro-3-methylphenol
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Overview
Description
2-Chloro-5-fluoro-3-methylphenol is an organic compound with the molecular formula C7H6ClFO. It is a substituted phenol, where the phenol ring is substituted with chlorine, fluorine, and methyl groups at positions 2, 5, and 3, respectively. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-3-methylphenol typically involves the chlorination, fluorination, and methylation of phenol. One common method is to start with 3-methylphenol (m-cresol) and introduce the chlorine and fluorine atoms through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the desired substitution pattern .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to modify the phenolic group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
2-Chloro-5-fluoro-3-methylphenol has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-3-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but lacks the fluorine atom.
2-Chloro-3-fluoro-5-methylphenol: Similar structure but with different substitution pattern.
5-Chloro-2-fluoro-3-methylphenol: Another isomer with different substitution positions
Uniqueness
2-Chloro-5-fluoro-3-methylphenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms can enhance its stability and binding properties, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-fluoro-3-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRWVGQACGJMOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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